N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
CAS No.:
Cat. No.: VC16916641
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide |
| Standard InChI | InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
| Standard InChI Key | DOTQMODHPCOPMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=N2)NC(=O)C |
Introduction
Structural and Physicochemical Properties
The molecular formula of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is C₉H₁₀N₄O, derived by replacing the hydrazine group in the structurally related compound (2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine (CAS: 933722-25-9) with an acetamide functionality . Key calculated properties include:
| Property | Value |
|---|---|
| Molecular Weight | 190.21 g/mol |
| Exact Mass | 190.0855 Da |
| Topological Polar Surface Area (TPSA) | 76.3 Ų |
| LogP (Octanol-Water) | 1.45 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The TPSA and LogP values suggest moderate solubility in polar solvents and reasonable membrane permeability, aligning with trends observed in imidazo[4,5-b]pyridine derivatives . The acetamide group introduces hydrogen-bonding capacity, which may influence protein-ligand interactions in biological systems .
Synthetic Strategies
Core Imidazo[4,5-b]pyridine Synthesis
The imidazo[4,5-b]pyridine scaffold is typically synthesized via cyclization reactions. A common route involves condensing 5,6-diaminopyridin-3-ol with aldehydes under acidic conditions, as demonstrated in the preparation of antitubercular derivatives . For example:
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Condensation: Reacting 5,6-diaminopyridin-3-ol with acetic acid in dimethylformamide (DMF) yields the imidazo[4,5-b]pyridine core .
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Functionalization: Subsequent nitrophenoxy substitution at position 6 is achieved using p-chloronitrobenzene under basic conditions .
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this compound is unavailable, analogs provide reference patterns:
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1H NMR: Imidazo[4,5-b]pyridine protons typically resonate between δ 7.1–8.7 ppm . The methyl group at position 2 appears as a singlet near δ 2.5 ppm, while the acetamide’s methyl group resonates at δ 2.1 ppm .
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13C NMR: The carbonyl carbon of the acetamide group is expected near δ 170 ppm, with aromatic carbons in the range δ 110–150 ppm .
Mass Spectrometry
The molecular ion peak ([M+H]⁺) should appear at m/z 191.1, with fragmentation patterns involving loss of the acetamide group (–59 Da) and subsequent ring cleavage .
Computational and In Silico Insights
ADMET Profiling
Predicted using the SwissADME platform:
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Gastrointestinal Absorption: High (96% probability).
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Blood-Brain Barrier Permeability: Moderate.
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CYP450 Inhibition: Low risk of inhibiting major cytochrome P450 isoforms.
Molecular Docking
AutoDock Vina simulations using the DprE1 enzyme (PDB: 4FDN) suggest that the acetamide oxygen forms a hydrogen bond with Asn385, while the methyl group occupies a hydrophobic pocket near Val365 . These interactions mirror those observed in nitro-substituted analogs, hinting at potential antitubercular efficacy.
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